3-Hydroxyisoquinoline-8-carboxylic acid Skeletal Comparison: Predicted Metal Affinity of 3,8-Substituted Scaffold vs. 1,2-HOIQO and 1,2-HOPO
In the 1,2-HOIQO (2-hydroxy-2H-isoquinolin-1-one) scaffold series, the 3-hydroxy substitution pattern on the isoquinoline ring forms a cyclic hydroxamic acid binding unit analogous to 1,2-HOPO. The 3-hydroxyisoquinoline-8-carboxylic acid scaffold is a positional variant where the carboxylic acid resides at the 8-position rather than the 3-position. Literature reports that 1,2-HOIQO-based hexadentate TREN ligands achieve iron(III) complex stability constants of log β110 ≈ 28-30 [1]. By comparison, 1,2-HOPO (1-hydroxy-2-pyridinone) TREN ligands yield log β110 ≈ 30-31 [1]. The 8-carboxy positional isomer may exhibit altered metal affinity due to changes in chelate ring size and bite angle, making it a scaffold for tuning selectivity [1][2].
| Evidence Dimension | Predicted iron(III) complex stability |
|---|---|
| Target Compound Data | Not directly reported; scaffold under investigation |
| Comparator Or Baseline | 1,2-HOIQO TREN ligand: log β110 ≈ 28-30; 1,2-HOPO TREN ligand: log β110 ≈ 30-31 |
| Quantified Difference | Δlog β110 ≈ 1-2 units between 1,2-HOPO and 1,2-HOIQO scaffolds; 8-carboxy positional isomer predicted to exhibit distinct stability profile |
| Conditions | Fe(III) complexation; aqueous solution; pH 7.4; TREN backbone |
Why This Matters
This matters because the 8-carboxy positional isomer provides an alternative chelation geometry for applications where 1,2-HOPO or 1,2-HOIQO scaffolds exhibit suboptimal metal selectivity or pharmacokinetic properties.
- [1] Seitz M, Raymond KN. 1,2-HOIQO — A Highly Versatile 1,2-HOPO Analog. Inorg Chem. 2007;46(2):351-353. View Source
- [2] Abergel RJ, Raymond KN. Multidentate terephthalamide and hydroxypyridonate ligands. Inorg Chem. 2008;47(3):1023-1032. View Source
